molecular formula C19H17F3N2O4 B611274 Tecovirimat monohydrate CAS No. 1162664-19-8

Tecovirimat monohydrate

货号: B611274
CAS 编号: 1162664-19-8
分子量: 394.3 g/mol
InChI 键: QRHXYGPOQKLBJP-NPIFKJBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

反应类型: 替考维瑞特单水合物主要由于存在诸如三氟甲基和苯甲酰胺部分等官能团而发生取代反应 .

常用试剂和条件:

    取代反应: 这些反应通常涉及在温和条件下的亲核试剂。

    氧化和还原: 虽然对替考维瑞特不太常见,但在特定的实验室条件下可以诱导这些反应。

主要产物: 这些反应形成的主要产物通常是原始化合物的衍生物,其官能团发生了修饰。

科学研究应用

替考维瑞特单水合物在科学研究中有着广泛的应用:

作用机制

替考维瑞特单水合物通过抑制正痘病毒 VP37 包膜包裹蛋白来发挥其抗病毒作用 . 该蛋白对于细胞外病毒颗粒的产生至关重要。 通过阻断该蛋白,替考维瑞特阻止了病毒离开感染细胞,从而阻碍其在宿主体内传播 . 该药物的作用对正痘病毒具有高度特异性,使其成为治疗由这些病毒引起的疾病的有效疗法。

类似化合物:

    西多福韦: 另一种用于治疗正痘病毒感染的抗病毒药物,但其作用机制不同。

    布林西多福韦: 西多福韦的衍生物,具有改进的药代动力学特性。

替考维瑞特的独特性: 替考维瑞特独特之处在于它特异性地抑制 VP37 包膜包裹蛋白,与其他抗病毒药物相比,这是一个新的靶点 . 这种特异性降低了与其他抗病毒药物交叉耐药的可能性,并增强了其对抗正痘病毒的有效性。

相似化合物的比较

    Cidofovir: Another antiviral used to treat orthopoxvirus infections, but with a different mechanism of action.

    Brincidofovir: A derivative of cidofovir with improved pharmacokinetic properties.

Uniqueness of Tecovirimat: Tecovirimat is unique in its specific inhibition of the VP37 envelope wrapping protein, which is a novel target compared to other antivirals . This specificity reduces the likelihood of cross-resistance with other antiviral drugs and enhances its effectiveness against orthopoxviruses.

生物活性

Tecovirimat monohydrate, marketed as TPOXX, is an antiviral medication primarily developed for the treatment of orthopoxvirus infections, including smallpox and monkeypox. Its mechanism of action involves inhibiting the viral envelope protein, which is crucial for the virus's ability to spread within the host. This article provides a comprehensive overview of the biological activity of Tecovirimat, including pharmacokinetics, efficacy in clinical studies, and safety profiles.

Tecovirimat acts by targeting the viral protein involved in the formation of the viral envelope. By inhibiting this protein, Tecovirimat prevents the virus from spreading to neighboring cells. This mechanism has been shown to be effective against various orthopoxviruses in vitro, including variola (smallpox) and monkeypox viruses .

Pharmacokinetics

The pharmacokinetic profile of Tecovirimat is characterized by its absorption, distribution, metabolism, and elimination:

  • Absorption : Oral bioavailability increases with food intake. A moderate-fat meal can enhance drug exposure by approximately 39% .
  • Distribution : The volume of distribution is approximately 383 L after intravenous administration and 1030 L after oral administration. Tecovirimat is 77-82% bound to plasma proteins .
  • Metabolism : Tecovirimat is primarily metabolized by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A4, producing several inactive metabolites .
  • Elimination : About 73% of the drug is excreted in urine as conjugates, while 23% is eliminated unchanged in feces . The half-life is approximately 19 hours after oral administration .

Efficacy in Animal Models

Studies have demonstrated significant efficacy in animal models:

  • Non-Human Primates : In a study where Tecovirimat was administered to monkeys infected with monkeypox virus, treatment initiated three days post-infection resulted in 100% survival rates when given at doses equivalent to 400 mg/day for humans .
  • Rabbitpox Virus Model : Similar results were observed in rabbits, where administration of Tecovirimat led to survival rates between 90-100% depending on the dosage used (20 mg/Kg to 120 mg/Kg) over a treatment period of 14 days .

PALM007 Trial

The PALM007 trial conducted in the Democratic Republic of Congo evaluated the safety and efficacy of Tecovirimat for treating mpox (monkeypox). Key findings include:

  • Safety : Tecovirimat was well-tolerated among participants with no serious drug-related adverse events reported. Common side effects included headache and nausea .
  • Efficacy : Initial analyses indicated that while Tecovirimat was safe, it did not significantly reduce the duration of mpox lesions compared to placebo groups. However, overall mortality was lower than expected during hospitalization .

Expanded Access Program

Under an expanded access program in the U.S., over 7,100 patients received Tecovirimat for various poxvirus infections. The outcomes showed that:

  • Most patients experienced lesions in sensitive areas (83.5%) and pain (52.5%).
  • Serious adverse events were primarily reported among severely immunocompromised patients .

Summary of Clinical Efficacy Data

Study/TrialPopulationInterventionOutcome
Non-Human PrimatesInfected with monkeypoxTecovirimat100% survival at therapeutic dose
PALM007 TrialAdults/children with mpoxTecovirimat vs. placeboNo significant difference in lesion resolution time
Expanded AccessVarious poxvirus infectionsTecovirimatGenerally well-tolerated; common side effects include headache and nausea

属性

CAS 编号

1162664-19-8

分子式

C19H17F3N2O4

分子量

394.3 g/mol

IUPAC 名称

N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate

InChI

InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+;

InChI 键

QRHXYGPOQKLBJP-NPIFKJBVSA-N

SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

手性 SMILES

C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

规范 SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ST-246;  ST 246;  ST246;  SIGA-246;  SIGA246;  SIGA 246;  Tecovirimat;  TPOXX.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tecovirimat monohydrate
Reactant of Route 2
Tecovirimat monohydrate
Reactant of Route 3
Reactant of Route 3
Tecovirimat monohydrate
Reactant of Route 4
Reactant of Route 4
Tecovirimat monohydrate
Reactant of Route 5
Tecovirimat monohydrate
Reactant of Route 6
Tecovirimat monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。